tert-Butyl 2-hexyl-1H-indole-1-carboxylate
Description
tert-Butyl 2-hexyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Properties
Molecular Formula |
C19H27NO2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 2-hexylindole-1-carboxylate |
InChI |
InChI=1S/C19H27NO2/c1-5-6-7-8-12-16-14-15-11-9-10-13-17(15)20(16)18(21)22-19(2,3)4/h9-11,13-14H,5-8,12H2,1-4H3 |
InChI Key |
BCOWTROXDJWNQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-hexyl-1H-indole-1-carboxylate typically involves several steps, starting from commercially available materials. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced, and the hydroxy group is protected using tert-butyl (dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.
Chemical Reactions Analysis
tert-Butyl 2-hexyl-1H-indole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, DMF, NaBH4, and tert-butyl (dimethyl)silyl chloride. Major products formed from these reactions include N-Boc derivatives, alcohols, and TBS-protected compounds .
Scientific Research Applications
tert-Butyl 2-hexyl-1H-indole-1-carboxylate has several scientific research applications. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. . These properties make them valuable in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hexyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. They exhibit diverse biological activities by interacting with various enzymes and receptors in the body .
Comparison with Similar Compounds
tert-Butyl 2-hexyl-1H-indole-1-carboxylate can be compared with other similar compounds such as tert-Butyl 1-indolecarboxylate and tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share the indole core structure but differ in their substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
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